2-Bromo-5,5-dimethyl-1,3-cyclohexanedione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5,5-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2/c1-8(2)3-5(10)7(9)6(11)4-8/h7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXANUSFMRALNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061602 | |
| Record name | 1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195-91-1 | |
| Record name | 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo 5,5 Dimethyl 1,3 Cyclohexanedione
Direct Bromination Techniques for Selective Monobromination
Selective monobromination of the C-2 position of dimedone is crucial to avoid the formation of di- and polybrominated side products. Various brominating agents and reaction conditions have been developed to achieve high selectivity and yield.
N-Bromosuccinimide (NBS) is a widely used reagent for the α-bromination of carbonyl compounds. wikipedia.org It is considered a convenient and safer alternative to handling highly volatile and toxic molecular bromine. sigmaaldrich.comliberty.edu The reaction proceeds via an acid-catalyzed or radical pathway, where the enol form of dimedone attacks the electrophilic bromine from NBS. wikipedia.org
Optimization studies focus on solvent, temperature, and the use of catalysts or additives to enhance reactivity and selectivity. For instance, the use of additives capable of halogen bonding, such as lactic acid derivatives, has been shown to enhance the electrophilic character of the bromine in NBS, thereby increasing the rate of aromatic bromination. nsf.gov While specific optimization studies for dimedone are not extensively detailed in the provided results, the principles of enhancing NBS reactivity are applicable. The reaction of enolates, enol ethers, or enol acetates with NBS is noted as a high-yielding method for α-bromination with minimal side-products. wikipedia.org
| Catalyst/Additive | Solvent | Temperature | Typical Outcome |
| Acid Catalyst | CCl₄ | Reflux | α-bromination |
| Radical Initiator (AIBN) | Organic Solvent | Heat | Radical bromination |
| Lactic Acid Derivatives | Aqueous Ethyl Lactate | Room Temperature | Enhanced reactivity |
Molecular Bromine-Based Bromination Protocols
The direct use of molecular bromine (Br₂) in an aqueous solution is a traditional method for brominating dimedone. Research into this reaction has shown that it can produce monobromodimedone, dibromodimedone, and bromoform (B151600). dtic.mil The pH of the solution plays a critical role in product distribution; the formation of monobromodimedone is more favorable at higher pH values. dtic.mil
At a 1:1 molar ratio of bromine to dimedone at pH 7 and 25°C, the reaction primarily yields the monobrominated product, although with a low conversion to bromoform (approximately 0.057%). dtic.mil Increasing the bromine-to-dimedone ratio to 2:1 significantly increases the yield of side products like bromoform. dtic.mil This highlights the primary challenge of this protocol: controlling the reaction to prevent over-bromination and subsequent haloform reactions.
Table 2: Effect of Reagent Ratio on Bromination of Dimedone with Molecular Bromine Data sourced from a study on the reaction of bromine with polyhydric phenols and dimedone. dtic.mil
| Bromine:Dimedone Ratio | pH | Temperature (°C) | Primary Products |
| 1:1 | 7 | 25 | Monobromodimedone |
| 2:1 | 7 | 25 | Monobromodimedone, Dibromodimedone, Bromoform |
Utilization of Alternative Brominating Agents (e.g., Monobromomalononitrile)
To overcome the selectivity challenges associated with powerful brominating agents, milder and more selective alternatives have been explored. Monobromomalononitrile (MBM) has been identified as an efficient reagent for the regioselective monobromination of active methylene compounds like dimedone. rsc.org MBM serves as a convenient source of cationic bromine and is considered a good substitute for NBS. rsc.org
The key advantage of using MBM is its high selectivity for monobromination, even when an excess of the reagent is used. rsc.org The reaction proceeds under mild conditions, offers short reaction times, and results in high yields of the desired 2-bromo-5,5-dimethyl-1,3-cyclohexanedione. rsc.org This methodology also presents a metal-free, green alternative, which is advantageous for industrial applications. rsc.org
Table 3: Performance of Monobromomalononitrile (MBM) as a Brominating Agent Based on research highlighting MBM as a regioselective mono-brominating agent. rsc.org
| Reagent | Substrate Type | Selectivity | Key Advantages |
| Monobromomalononitrile (MBM) | Active Methylene Compounds | High for Monobromination | Short reaction time, high yields, metal-free, mild conditions |
Green Chemistry Approaches in the Synthesis of this compound and its Precursors
Green chemistry principles are increasingly being applied to organic synthesis to reduce environmental impact. For the synthesis of 2-bromodimedone and its precursor, dimedone, this involves exploring catalyst-free conditions, solvent-free reactions, and the use of environmentally benign media like ionic liquids.
Solvent-free, or solid-state, reactions represent a significant green chemistry approach by minimizing volatile organic compound (VOC) emissions and simplifying work-up procedures. The synthesis of derivatives from the precursor, 5,5-dimethyl-1,3-cyclohexanedione, has been successfully demonstrated under solvent-free grinding conditions. niscpr.res.in For example, the reaction between aromatic aldehydes and dimedone can be carried out by grinding the reactants with a catalyst in a mortar and pestle at room temperature. niscpr.res.in While this specific example involves a condensation reaction rather than bromination, it establishes the feasibility of applying solvent-free techniques to reactions involving the dimedone framework. Such methods are noted for their good yields, simple work-up, and environmental friendliness. niscpr.res.in
Ionic liquids (ILs) and Deep Eutectic Solvents (DES) are considered green solvents due to their low volatility, thermal stability, and potential for recyclability. They can also act as catalysts, simplifying reaction systems. Acidic ionic liquids, such as 1-methylimidazolium hydrogen sulfate ([Hmim]HSO₄), have been used to effectively catalyze the condensation of 1,3-cyclohexanedione (a related precursor) with aromatic aldehydes. researchgate.net In this system, the ionic liquid plays a dual role as both solvent and catalyst. researchgate.net This approach offers several advantages, including being environmentally benign, providing simple product isolation, yielding high-purity products in good yields, and allowing for the recycling of the ionic liquid. researchgate.net Similarly, DES like choline chloride-urea have been used as a reaction medium for the synthesis of dimedone derivatives, showing improved yields and making the process more cost-effective. rasayanjournal.co.in These examples demonstrate the potential of ionic liquids as a green alternative for reactions involving the synthesis and derivatization of the cyclohexanedione scaffold.
Water-Mediated Synthetic Pathways
The synthesis of this compound can be achieved through water-mediated pathways, offering a more environmentally benign approach compared to traditional methods that often rely on halogenated organic solvents. Research into the bromination of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) in aqueous environments has elucidated viable synthetic routes.
One established method involves the direct reaction of dimedone with liquid bromine in the presence of a small amount of water. This reaction is characterized by its exothermic nature, resulting in a brownish-red, tacky intermediate mixture. The crude product can be subsequently purified through recrystallization from an aqueous ethanol solution. This straightforward approach provides a high yield of the desired monobrominated product. dtic.mil
The reaction conditions and findings from this water-mediated synthesis are summarized in the table below.
| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Yield | Melting Point of Product |
|---|---|---|---|---|---|
| 5,5-dimethyl-1,3-cyclohexanedione (Dimedone) | Liquid Bromine | Water | Trituration in a mortar; highly exothermic | 75% | 170-172°C (after second recrystallization) |
Studies have also indicated that the formation of monobromodimedone in aqueous solutions is influenced by the pH of the reaction medium. The formation of the product is reportedly more favorable at higher pH values. dtic.mil This suggests that pH control could be a critical parameter for optimizing the synthesis of this compound in aqueous media.
Alternative brominating agents, such as N-bromosuccinimide (NBS), are also known to effect the α-bromination of carbonyl compounds and can be utilized in aqueous solvent systems. wikipedia.org While specific procedural details for the synthesis of this compound using NBS in water are not extensively documented in the provided research, the general reactivity of NBS in aqueous media suggests its potential as another water-mediated pathway for this transformation.
Mechanistic Investigations into the Reactivity Profile of 2 Bromo 5,5 Dimethyl 1,3 Cyclohexanedione
Elucidation of Electrophilic Pathways and Reaction Selectivity
2-Bromo-5,5-dimethyl-1,3-cyclohexanedione is an organic compound structured with a cyclohexanedione framework featuring a bromine atom and two methyl groups. cymitquimica.com The presence of the bromine atom at the C-2 position, situated between two carbonyl groups, significantly enhances the electrophilic character of the molecule. cymitquimica.com This makes it a valuable reagent in various organic synthesis applications, particularly as a source of electrophilic bromine for reactions with nucleophiles.
The primary electrophilic pathway involves the transfer of a positive bromine ion (Br+) to a nucleophilic substrate. The carbon-bromine bond is polarized, with the carbon atom being electron-deficient due to the electronegativity of the adjacent oxygen and bromine atoms. This allows nucleophiles to attack either the bromine atom itself (in a halogen-transfer reaction) or the C-2 carbon, leading to a nucleophilic substitution where bromide acts as the leaving group. cymitquimica.com
Reaction selectivity is largely governed by steric and electronic factors. The gem-dimethyl groups at the C-5 position introduce significant steric hindrance. cymitquimica.com This bulkiness can influence the regioselectivity of reactions, directing incoming nucleophiles or substrates to the less hindered face of the molecule. This steric influence is a key factor in controlling the stereochemical outcome of reactions involving this compound.
Table 1: Factors Influencing Reaction Selectivity
| Factor | Description | Impact on Selectivity |
| Electrophilicity | The bromine atom, positioned between two carbonyl groups, renders the C-2 position highly electrophilic. | Favors reactions with a wide range of nucleophiles. |
| Steric Hindrance | The gem-dimethyl group at the C-5 position creates a sterically crowded environment on one side of the ring. cymitquimica.com | Directs the approach of reactants, influencing regioselectivity and stereoselectivity. |
| Solvent Effects | The polarity of the solvent can influence the stability of charged intermediates and transition states. | Can affect reaction rates and may alter the selectivity profile. |
| Substrate Control | The electronic and steric properties of the reacting substrate play a crucial role. | The inherent nature of the nucleophile dictates its reactivity and the pathway it will follow. |
Studies on Enolization and Tautomerism Affecting Reaction Dynamics
The reactivity of 1,3-dicarbonyl compounds is intrinsically linked to keto-enol tautomerism. For the parent compound, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), the enol form is significantly stabilized and can be predominant in the tautomeric equilibrium. vaia.com This stability arises from two main factors: the formation of a conjugated system involving the C=C double bond and the remaining carbonyl group, and the potential for a stabilizing intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. vaia.comlibretexts.org
The introduction of a bromine atom at the C-2 position to form this compound alters this dynamic. The resulting compound is a non-enolic β-diketone. stackexchange.com The presence of the halogen at the α-carbon (the carbon between the carbonyls) prevents the formation of a stable enol at that position.
This has a profound effect on reaction dynamics:
Acidity: The remaining hydrogen at C-2 (in the mono-bromo species) is highly acidic, facilitating the formation of an enolate anion under basic conditions. This enolate is a key intermediate in many reactions.
Reaction Pathways: Since the neutral molecule cannot readily exist as a stable enol, reactions proceeding through an enol intermediate (like acid-catalyzed halogenation) are disfavored compared to pathways involving an enolate. The reaction dynamics are thus highly dependent on the pH of the medium. Under basic conditions, enolate formation is rapid, leading to subsequent reactions. In acidic or neutral media, the reactivity is dictated by the direct electrophilicity of the C-Br bond.
Reaction Kinetics and Thermodynamic Considerations in Bromination Processes
When this compound is used as a brominating agent, the reaction kinetics and thermodynamics are critical to understanding its efficacy. While specific kinetic data for this compound are not extensively detailed in foundational literature, general principles of bromination reactions using electrophilic bromine sources can be applied.
Reaction Kinetics: The rate of bromination is dependent on several factors, including the nature of the substrate, the solvent, temperature, and the presence of any catalysts. For instance, the bromination of an alkene would proceed via an electrophilic addition mechanism, where the rate-determining step is typically the formation of the bromonium ion intermediate. The kinetics of brominating aromatic compounds can be slower and often require a Lewis acid catalyst to increase the electrophilicity of the bromine. Experimental studies on similar bromination reactions have shown that electron-donating groups on the substrate generally accelerate the reaction, while electron-withdrawing groups slow it down. researchgate.net
Table 2: General Factors Affecting Bromination Reaction Rates
| Parameter | Effect on Reaction Rate | Rationale |
| Substrate Nucleophilicity | Increased nucleophilicity leads to a faster reaction. | Electron-rich substrates (e.g., activated alkenes or phenols) react more readily with the electrophilic bromine. |
| Solvent Polarity | Polar solvents can stabilize charged intermediates, often increasing the rate. | Stabilization of intermediates like the bromonium ion or transition states lowers the activation energy. |
| Temperature | Higher temperatures generally increase the reaction rate. | Provides the necessary activation energy for the reaction to proceed, as described by the Arrhenius equation. |
| Catalyst | Presence of an acid or base catalyst can significantly alter the rate. | Catalysts can facilitate the formation of more reactive intermediates (e.g., enolates in base). |
Exploration of Byproduct Formation Mechanisms (e.g., Haloform Reaction)
In reactions involving this compound, particularly under basic conditions, the formation of byproducts through cleavage of the cyclohexanedione ring is a significant mechanistic possibility. A prime example of this is a pathway analogous to the haloform reaction. masterorganicchemistry.com
The classical haloform reaction involves the exhaustive halogenation of a methyl ketone in the presence of a base, followed by cleavage to yield a carboxylate and a haloform (CHX₃). masterorganicchemistry.comnih.gov While 5,5-dimethyl-1,3-cyclohexanedione is not a methyl ketone, it can undergo a similar cleavage process. stackexchange.com
The mechanism for the parent compound, dimedone, under basic conditions with a halogen source (e.g., bromine), proceeds as follows:
Enolate Formation: A base abstracts the acidic proton from the C-2 position to form an enolate.
Halogenation: The enolate attacks a bromine molecule (Br₂), resulting in the formation of this compound.
Second Halogenation: The process repeats, with the base abstracting the remaining proton at C-2, followed by another bromination to yield 2,2-dibromo-5,5-dimethyl-1,3-cyclohexanedione.
Nucleophilic Attack and Cleavage: A hydroxide (B78521) ion attacks one of the carbonyl carbons. This is followed by the cleavage of the C1-C2 bond. This step is facilitated because the resulting dibromomethyl anion is a relatively stable leaving group.
Proton Transfer and Product Formation: Subsequent proton transfers lead to the final products: β,β-dimethylglutaric acid and bromoform (B151600) (CHBr₃). stackexchange.com
This haloform-type cleavage represents a potential pathway for byproduct formation when using this compound in basic media, as the compound itself is an intermediate in this process. If excess base and halogen are present, the reaction can proceed to the ring-opened products.
Table 3: Products of the Bromoform Reaction with Dimedone
| Starting Material | Reagents | Major Organic Products |
| 5,5-dimethyl-1,3-cyclohexanedione | NaOH / Br₂ | β,β-dimethylglutaric acid |
| 5,5-dimethyl-1,3-cyclohexanedione | NaOH / Br₂ | Bromoform (CHBr₃) |
Advanced Applications of 2 Bromo 5,5 Dimethyl 1,3 Cyclohexanedione in Complex Organic Synthesis
Utilization as a Selective Brominating Reagent for Active Methylene Compounds
While 2-bromo-5,5-dimethyl-1,3-cyclohexanedione possesses a bromine atom, its primary application in published research is not as a selective brominating reagent for other active methylene compounds. The presence of the bromine atom does, however, enhance its electrophilic character, making it susceptible to nucleophilic attack cymitquimica.com. The focus of its reactivity in the literature is more centered on its role as an electrophile in cyclization and addition reactions.
Building Block in the Synthesis of Heterocyclic Scaffolds
This compound serves as a versatile precursor in the synthesis of various heterocyclic frameworks, leveraging the reactivity of its dicarbonyl system and the bromo substituent.
Construction of Xanthenedione Derivatives
The synthesis of xanthenedione derivatives is a well-established area where dimedone and its analogs are employed. Typically, these syntheses involve the condensation of an aldehyde with two equivalents of a 1,3-dicarbonyl compound. While numerous methods exist for the synthesis of xanthenediones using 5,5-dimethyl-1,3-cyclohexanedione, specific examples detailing the direct use of this compound in this capacity are not extensively reported in the available literature. The general reaction scheme involves a Knoevenagel condensation followed by a Michael addition and subsequent cyclodehydration.
A variety of catalysts have been employed to facilitate this transformation with the non-brominated dimedone, as highlighted in the table below.
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Mg(ClO4)2 | Solvent-free | 90 | Short | High |
| InCl3·4H2O | Ionic Liquids | - | - | High |
| CuCeO2 NPs | Water | 80 | - | Excellent |
| Formic Acid | Formic Acid | Room Temp | Short | Good to Excellent |
Formation of Pyranone Frameworks
Preparation of Quinoline and Pyrimidoquinoline Compounds
The synthesis of quinoline and pyrimidoquinoline derivatives frequently utilizes 1,3-dicarbonyl compounds as key building blocks. Several multicomponent reactions have been developed for the efficient construction of these heterocyclic systems. For instance, the reaction of 6-aminopyrimidinone, an aromatic aldehyde, and 5,5-dimethyl-1,3-cyclohexanedione (dimedone) can lead to the formation of 5-aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione derivatives nih.gov. This transformation proceeds through an initial Knoevenagel condensation, followed by a Michael-type addition and subsequent cyclization nih.govnih.gov.
While the direct use of this compound in these specific multicomponent reactions is not explicitly detailed, the analogous reactivity of the dicarbonyl moiety suggests its potential as a substrate in similar transformations. The bromo substituent could potentially influence the reaction pathway or serve as a handle for further functionalization of the resulting heterocyclic core.
Participation in Carbon-Carbon Bond Forming Reactions
The electrophilic nature of the carbon bearing the bromine atom, along with the acidity of the protons alpha to the carbonyl groups, allows this compound to participate in various carbon-carbon bond-forming reactions.
Michael Addition Reactions
The Michael addition is a fundamental carbon-carbon bond-forming reaction involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound researchgate.net. While 1,3-dicarbonyl compounds like dimedone are classic Michael donors after deprotonation, the role of this compound in such reactions is less documented as a donor. Its enhanced electrophilicity at the C2 position due to the bromine atom makes it a potential Michael acceptor in reactions with suitable nucleophiles cymitquimica.com. However, specific, detailed examples of Michael addition reactions where this compound acts as either the donor or the acceptor are not extensively reported in the reviewed scientific literature. The synthesis of dimedone itself involves a Michael addition reaction, highlighting the importance of this reaction type in the chemistry of related compounds.
Cross-Coupling Methodologies for Derivatization
Palladium-catalyzed cross-coupling reactions are powerful and indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. For this compound, these methodologies offer a direct pathway to introduce a wide variety of substituents at the C-2 position, transforming the simple dione (B5365651) into a scaffold for more complex molecular architectures. The primary reactions applicable for this purpose are the Suzuki-Miyaura, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling: This reaction facilitates the coupling of the bromo-dione with organoboron compounds, typically aryl or vinyl boronic acids. tcichemicals.com The reaction is valued for its mild conditions and tolerance of a wide array of functional groups. tcichemicals.com While specific examples for this compound are not extensively documented, the regioselective Suzuki coupling of analogous bromo-heterocycles, such as 2-bromo-5-(bromomethyl)thiophene, demonstrates the feasibility and provides a template for reaction conditions. nih.gov Such a reaction would proceed with a palladium catalyst like Pd(PPh₃)₄ and a base, such as potassium phosphate, in a mixed solvent system like dioxane/water to yield 2-aryl-5,5-dimethyl-1,3-cyclohexanediones. nih.gov
Heck Reaction: The Heck (or Mizoroki-Heck) reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This method could be employed to introduce alkenyl substituents at the C-2 position of the dimedone core. The reaction typically involves a Pd(0)/Pd(II) catalytic cycle, beginning with the oxidative addition of the palladium catalyst into the C-Br bond. wikipedia.org
Sonogashira Coupling: To install alkynyl moieties, the Sonogashira coupling is the premier method, reacting terminal alkynes with aryl or vinyl halides. libretexts.orgjk-sci.com The reaction is co-catalyzed by palladium and copper(I) salts and requires a base, often an amine like triethylamine, which can also serve as the solvent. libretexts.orgjk-sci.com The successful coupling of substrates like 2-amino-3-bromopyridines with various terminal alkynes highlights the broad applicability of this reaction for C(sp²)-C(sp) bond formation on cyclic systems, suggesting a similar reactivity for 2-bromo-dimedone. scirp.org
The derivatization of this compound via these methods provides access to a library of substituted 1,3-diones, which are valuable intermediates for further synthetic transformations or for evaluation in biological assays.
| Cross-Coupling Reaction | Typical Coupling Partner | Representative Catalytic System | Typical Base | Common Solvent(s) | Resulting Structure |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ / Pd(OAc)₂ | K₃PO₄, K₂CO₃, Cs₂CO₃ | Dioxane/Water, DMF | 2-Aryl/Vinyl-dimedone |
| Heck Reaction | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile | 2-Alkenyl-dimedone |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ + CuI | Et₃N, Diethylamine | THF, DMF, Toluene | 2-Alkynyl-dimedone |
Role in Intramolecular Cyclization and Ring Transformation Reactions
Beyond simple derivatization, this compound is a key starting material for constructing fused heterocyclic systems and inducing complex ring transformations. The general strategy involves an initial nucleophilic substitution of the bromide to tether a reactive side chain, which subsequently undergoes an intramolecular cyclization.
Synthesis of Fused Benzofurans: A prominent application is the synthesis of benzofuran derivatives. nih.gov This process typically begins with the O-alkylation of a phenol with this compound to form an intermediate α-phenoxy ketone. researchgate.net This intermediate can then undergo an acid-catalyzed intramolecular cyclodehydration. Reagents like Eaton's reagent (phosphorus pentoxide–methanesulfonic acid) are highly effective in promoting this cyclization to yield 2,3-disubstituted benzofurans fused to the dimedone skeleton. researchgate.net This provides a direct route to complex polycyclic structures from readily available phenols and the bromo-dione. nih.govresearchgate.net
Domino Reactions for Heterocycle Synthesis: More advanced strategies involve domino reactions that combine multiple bond-forming events in a single pot. An example is a domino intermolecular Sonogashira coupling followed by an intramolecular cyclization. organic-chemistry.org In an analogous system, a 2-(2-bromophenoxy) precursor reacts with a terminal acetylene; the resulting intermediate undergoes a carbanion-yne cyclization to furnish substituted benzo[b]furans. organic-chemistry.org This highlights a sophisticated pathway where the initial bromo-dione can be elaborated into a complex precursor for a powerful cyclization cascade.
Ring Transformation Reactions: The cyclohexanedione ring itself can be fundamentally altered. While not starting from the 2-bromo derivative, related studies on cyclohexane-1,3-dione-2-spirocyclopropanes show that they undergo efficient ring-opening cyclization with primary amines. researchgate.net This reaction proceeds via nucleophilic opening of the cyclopropane ring followed by intramolecular condensation to afford 2-substituted tetrahydroindol-4-ones. researchgate.net This demonstrates the potential of the C-2 substituted cyclohexanedione core to serve as a synthon for entirely different heterocyclic frameworks, such as indoles, representing a significant ring transformation.
These examples underscore the value of this compound as more than a simple alkylating agent, but as a versatile scaffold for the strategic construction of diverse and complex heterocyclic systems.
| Reaction Type | Key Reagents/Intermediates | Key Transformation Step | Resulting Ring System |
|---|---|---|---|
| Fused Benzofuran Synthesis | Phenols, Base (for alkylation); Eaton's Reagent or TiCl₄ (for cyclization) | Intramolecular Cyclodehydration of α-phenoxy ketone intermediate | Benzofuran fused to cyclohexanedione |
| Domino Sonogashira/Cyclization | Terminal Alkynes, Pd/Cu catalysts | Intramolecular Carbanion-Yne Cyclization | Substituted Benzofuran |
| Ring Transformation (by analogy) | Primary Amines (with spirocyclopropane derivative) | Nucleophilic Ring-Opening followed by Cyclization | Tetrahydroindol-4-one |
Theoretical and Computational Chemistry Studies of 2 Bromo 5,5 Dimethyl 1,3 Cyclohexanedione
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule and predicting its chemical behavior. Methods like Density Functional Theory (DFT) are particularly well-suited for molecules of this size, offering a balance between computational cost and accuracy.
Calculations for 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione typically begin with geometry optimization to find the lowest energy structure. From this optimized geometry, a wealth of electronic properties can be determined. The distribution of electron density, for instance, reveals the molecule's polarity and the nature of its covalent bonds. The presence of two electron-withdrawing carbonyl groups and an electronegative bromine atom significantly influences this distribution, creating electrophilic and nucleophilic sites.
A key aspect of these calculations is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting reactivity. For this compound, the HOMO is likely to be localized on the enolate form of the dione (B5365651), while the LUMO would be associated with the carbon-bromine bond and the carbonyl carbons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
From these fundamental properties, various reactivity descriptors can be calculated. These descriptors, summarized in the table below, provide quantitative predictions about how the molecule will interact with other chemical species.
| Calculated Parameter | Typical Value (Arbitrary Units) | Interpretation |
| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |
| Mulliken Atomic Charges | C(carbonyl): +0.4, O: -0.5, C-Br: +0.1, Br: -0.1 | Predicts sites for nucleophilic and electrophilic attack. |
| Molecular Electrostatic Potential (MEP) | Negative potential near oxygen atoms, positive potential near C-H and C-Br bonds. | Visualizes charge distribution and sites of interaction. |
These quantum chemical calculations provide a detailed picture of the electronic structure and are the foundation for predicting the reactivity of this compound in various chemical transformations.
Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) and Monte Carlo (MC) simulations introduce temperature and time, allowing for the exploration of its dynamic behavior. For a flexible six-membered ring system like this compound, these methods are invaluable for conformational analysis and understanding intermolecular interactions.
The cyclohexane (B81311) ring can adopt several conformations, with the chair form being the most stable. However, the presence of substituents, particularly the bromine atom at the α-position to a carbonyl group, introduces complexity. The bromine can occupy either an axial or an equatorial position. While steric hindrance generally favors the equatorial position for bulky substituents, in α-haloketones, the axial conformation can be surprisingly stable, and in some cases, even preferred. This is attributed to a combination of dipolar repulsion and stereoelectronic effects between the C-Br and C=O bonds.
MD simulations can model the transitions between these conformations over time, providing insights into the energy barriers and the relative populations of each conformer at a given temperature. Similarly, MC simulations can efficiently sample the vast conformational space to identify the most probable structures.
These simulations are also crucial for studying intermolecular interactions, for instance, in a solvent or in the solid state. By simulating a system with multiple molecules of this compound, one can observe how they orient themselves with respect to one another. These interactions are governed by non-covalent forces such as dipole-dipole interactions (due to the polar carbonyl and C-Br bonds) and weaker van der Waals forces. The bromine atom can also participate in halogen bonding, a specific type of non-covalent interaction where it acts as an electrophilic region, interacting with a nucleophile.
| Simulation Type | Key Findings |
| Molecular Dynamics (MD) | Reveals the dynamic interconversion between axial and equatorial bromine conformers. |
| Monte Carlo (MC) | Provides statistical sampling of conformational space to determine the most stable conformers. |
| Condensed Phase Simulations | Elucidates the role of dipole-dipole interactions and potential halogen bonding in the liquid or solid state. |
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry provides powerful tools to map out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and the transition states that connect them. For this compound, this is particularly useful for understanding its synthesis and subsequent reactions.
A common reaction involving this molecule is its use as a brominating agent or its participation in nucleophilic substitution at the bromine-bearing carbon. The mechanism of such reactions can be meticulously studied using quantum chemical methods. By calculating the energies of all species along a proposed reaction coordinate, a detailed energy profile can be constructed.
The most critical point on this profile is the transition state, which represents the highest energy barrier that must be overcome for the reaction to proceed. Locating the transition state structure and calculating its energy is a key goal of these studies. The nature of the transition state (e.g., how bonds are being formed and broken) provides deep insight into the reaction mechanism. For example, in a nucleophilic substitution reaction, calculations can determine whether the mechanism is concerted (SN2-like) or proceeds through a carbocation intermediate.
These calculations can also explain regioselectivity and stereoselectivity. For instance, in the bromination of 5,5-dimethyl-1,3-cyclohexanedione to form the title compound, calculations can show why the bromine adds to the specific carbon atom.
| Reaction Studied | Computational Objective | Information Gained |
| Nucleophilic Substitution | Locate the transition state structure. | Determine the reaction mechanism (e.g., SN2 vs. SN1) and activation energy. |
| Elimination Reaction | Model the removal of HBr to form an unsaturated dione. | Understand the stereochemical requirements and the influence of the base. |
| Enolate Formation/Reaction | Calculate the relative energies of different enolates. | Predict the regioselectivity of subsequent reactions. |
Prediction of Spectroscopic Parameters through Computational Methods
Computational methods can accurately predict various spectroscopic properties, which is an invaluable tool for confirming the identity and structure of a synthesized compound. By comparing calculated spectra to experimental data, chemists can gain confidence in their structural assignments.
For this compound, DFT calculations can predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. IR spectra are predicted by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms (e.g., stretching or bending of bonds), and the calculated frequencies can be correlated with the peaks in an experimental IR spectrum. This is particularly useful for identifying the characteristic carbonyl (C=O) stretching frequencies.
NMR chemical shifts (both ¹H and ¹³C) can also be calculated with a high degree of accuracy. The calculations determine the magnetic shielding around each nucleus, which is then converted into a chemical shift value. These predictions can help in assigning the signals in a complex experimental NMR spectrum and can even be used to distinguish between different conformers or isomers.
| Spectroscopic Technique | Calculated Parameter | Illustrative Predicted Value | Significance |
| Infrared (IR) Spectroscopy | Vibrational Frequencies | C=O stretch: ~1710-1730 cm⁻¹ | Confirms the presence of the dicarbonyl functionality. |
| ¹H NMR Spectroscopy | Chemical Shifts | CH-Br: ~4.5 ppm, CH₂: ~2.5-2.8 ppm, CH₃: ~1.1 ppm | Aids in the assignment of proton signals and confirms the molecular structure. |
| ¹³C NMR Spectroscopy | Chemical Shifts | C=O: ~200 ppm, C-Br: ~60 ppm, C(CH₃)₂: ~30 ppm, CH₂: ~50 ppm, CH₃: ~28 ppm | Provides a complete carbon skeleton map of the molecule. |
Synthesis and Reactivity of Analogues and Advanced Derivatives of 2 Bromo 5,5 Dimethyl 1,3 Cyclohexanedione
Synthesis and Mechanistic Insights into 2,2-Dibromo-5,5-dimethyl-1,3-cyclohexanedione
The synthesis of 2,2-dibromo-5,5-dimethyl-1,3-cyclohexanedione, an analogue of 2-bromo-5,5-dimethyl-1,3-cyclohexanedione, typically proceeds through the direct bromination of 5,5-dimethyl-1,3-cyclohexanedione (dimedone). Dimedone possesses an active methylene group flanked by two carbonyl functionalities, making the C2 protons acidic and readily removable. researchgate.netstudycorgi.com
The reaction is generally carried out by treating dimedone with two equivalents of a brominating agent, such as elemental bromine (Br₂), in a suitable solvent. The presence of a base is not strictly required due to the inherent acidity of the C2 protons, but the reaction conditions can be optimized to improve yield and selectivity.
Mechanism of Dibromination:
The mechanism for the dibromination of dimedone involves a stepwise electrophilic substitution at the α-carbon.
Enolization: Dimedone exists in equilibrium with its enol tautomer. wikipedia.org This enolization is a key step as the enol form is the reactive species in the electrophilic halogenation.
First Bromination: The electron-rich double bond of the enol attacks a molecule of bromine, an electrophile. This results in the formation of a brominated intermediate and a bromide ion. Tautomerization of this intermediate yields the stable this compound.
Second Bromination: The introduction of the first electron-withdrawing bromine atom increases the acidity of the remaining proton at the C2 position. This facilitates the removal of the second proton and subsequent enolization. The resulting enol then reacts with a second equivalent of bromine in a similar fashion to yield the final product, 2,2-dibromo-5,5-dimethyl-1,3-cyclohexanedione.
C₈H₁₂O₂ + 2 Br₂ → C₈H₁₀Br₂O₂ + 2 HBr
Detailed mechanistic studies on similar systems, such as the bromination of cyclohexa-1,3-diene, indicate that the addition of bromine often proceeds via an anti 1,2-addition mechanism. nih.gov While the context is different (addition vs. substitution), the underlying principles of electrophilic attack by bromine are related.
Table 7.1: Physicochemical Properties of 2,2-Dibromo-5,5-dimethyl-1,3-cyclohexanedione
| Property | Value |
| Molecular Formula | C₈H₁₀Br₂O₂ |
| CAS Number | 21428-65-9 |
| InChIKey | MFVLTURDATWEKO-UHFFFAOYAC chemsynthesis.com |
| SMILES | CC1(C)CC(=O)C(Br)(Br)C(=O)C1 chemsynthesis.com |
Note: Experimental data such as melting point and boiling point are not consistently reported in available literature. chemsynthesis.com
Preparation and Reactivity of Other Halogenated 5,5-Dimethyl-1,3-cyclohexanedione Derivatives
The synthetic versatility of the 5,5-dimethyl-1,3-cyclohexanedione core allows for the preparation of various other halogenated derivatives, including mixed halogen species like 2-bromo-2-chloro-5,5-dimethyl-1,3-cyclohexanedione.
Reactivity:
The reactivity of these dihalogenated derivatives is dominated by the two halogen atoms at the C2 position. This makes the C2 carbon highly electrophilic and susceptible to nucleophilic attack. The halogens can act as leaving groups, facilitating a range of substitution and elimination reactions.
The reactivity is influenced by:
Nature of the Halogens: The difference in electronegativity and bond strength between carbon-bromine and carbon-chlorine bonds can lead to selective reactions. Bromine is generally a better leaving group than chlorine.
These compounds serve as valuable intermediates in organic synthesis, particularly for creating more complex molecular architectures.
Table 7.2: Physicochemical Properties of 2-Bromo-2-chloro-5,5-dimethyl-1,3-cyclohexanedione
| Property | Value |
| Molecular Formula | C₈H₁₀BrClO₂ |
| Molecular Weight | 253.52 g/mol nih.gov |
| CAS Number | 7298-87-5 nih.gov |
| IUPAC Name | 2-bromo-2-chloro-5,5-dimethylcyclohexane-1,3-dione nih.gov |
| InChIKey | CPJAFSWNFODJOC-UHFFFAOYSA-N nih.gov |
Design and Synthesis of Spiro-Cyclic and Fused Ring Systems Derived from the Core Structure
The 2-halo-5,5-dimethyl-1,3-cyclohexanedione framework is an excellent precursor for the synthesis of more complex molecular architectures, including spiro-cyclic and fused ring systems. The inherent reactivity of the dicarbonyl system and the presence of a halogen atom provide multiple avenues for cyclization reactions.
Spiro-Cyclic Systems:
Spiro compounds, which contain two rings connected by a single common atom, can be synthesized from dimedone derivatives through reactions that form new rings at the C2 position. One common strategy involves a Michael addition reaction followed by an intramolecular cyclization. For example, dimedone can react with α,β-unsaturated ketones (diarylidene ketones) to form spiro compounds. tandfonline.comresearchgate.net
The halogenated analogue, this compound, offers an alternative pathway. The bromine atom serves as a good leaving group, enabling intramolecular alkylation reactions. A bifunctional reagent containing both a nucleophilic group to attack one of the carbonyls and another group to displace the bromide could lead to the formation of a spirocycle.
Fused Ring Systems:
Fused ring systems, where two rings share two or more common atoms, are also accessible from these precursors. 1,3-Cyclohexanedione and its derivatives are versatile scaffolds for synthesizing a variety of fused heterocycles and natural products. researchgate.netresearchgate.net
Common synthetic strategies include:
Condensation Reactions: Multi-component reactions involving an aldehyde, dimedone, and another active methylene compound or amine can lead to the formation of fused heterocyclic systems like tetrahydrobenzo[b]pyrans or acridinediones. niscpr.res.inasianpubs.orgresearchgate.net
Annulation Reactions: The enolate of the dione (B5365651) can participate in annulation reactions, where a new ring is built onto the existing cyclohexanedione core.
Cycloaddition Reactions: The enone tautomer of the core structure can potentially act as a diene or dienophile in cycloaddition reactions to build complex fused systems. nih.gov
The presence of a bromine atom in this compound can be strategically utilized. For instance, it can be used to direct the regioselectivity of certain annulation reactions or participate in transition-metal-catalyzed cross-coupling reactions to build a foundation for a new fused ring.
Table 7.3: Examples of Ring Systems Derived from 1,3-Dione Precursors
| Precursor | Reagents | Resulting Ring System |
| Dimedone | Diarylidene ketones | Spiroheterocycles tandfonline.com |
| 1,3-Cyclohexanedione | Aromatic aldehydes, 6-aminoquinoline | Benzo[b] chemsynthesis.comresearchgate.netphenanthrolines (Fused) researchgate.net |
| Dimedone | Aromatic aldehydes, malononitrile | Tetrahydrobenzo[b]pyrans (Fused) researchgate.net |
Future Directions and Emerging Research Avenues for 2 Bromo 5,5 Dimethyl 1,3 Cyclohexanedione Chemistry
Development of Novel and Highly Selective Catalytic Systems for Derivatization
The future derivatization of 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione will heavily rely on the development of innovative and highly selective catalytic systems. The focus will be on achieving precise control over reactivity at specific sites within the molecule, enabling the synthesis of complex and functionally diverse compounds with high efficiency and atom economy.
Key areas of development include:
Site-Selective C-H Functionalization: A significant challenge in organic synthesis is the selective functionalization of C-H bonds. Future research will likely explore transition-metal-catalyzed reactions that can selectively activate and functionalize the C-H bonds of the cyclohexane (B81311) ring, leaving the bromo and carbonyl groups untouched. This could involve directing group strategies where one of the carbonyl groups directs a catalyst to a specific C-H bond.
Asymmetric Catalysis: The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical industry. The development of chiral catalysts for reactions involving this compound will enable the production of enantiomerically pure derivatives. This could include asymmetric alkylations, aldol (B89426) reactions, or Michael additions at the C2 position after removal of the bromine.
Bimetallic Catalysis: The use of bimetallic catalytic systems, where two different metals work in concert, can offer unique reactivity and selectivity not achievable with single-metal catalysts. nih.gov Research into bimetallic systems could lead to novel transformations of this compound, such as selective cross-coupling reactions where one metal activates the C-Br bond and the other facilitates the coupling with a nucleophile. nih.gov
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. This methodology could be applied to generate radical intermediates from this compound, which can then participate in a variety of bond-forming reactions under mild conditions.
A comparative table of potential catalytic systems is presented below:
| Catalytic System | Potential Derivatization Reaction | Key Advantage |
| Palladium-based catalysts | Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) | Well-established for C-Br bond activation. |
| Chiral Lewis acids | Asymmetric aldol or Michael reactions | Enantioselective synthesis of complex molecules. |
| Bimetallic catalysts | Selective C-H arylation | High degree of control over site-selectivity. nih.gov |
| Photoredox catalysts | Radical-mediated alkylation or arylation | Mild reaction conditions and high functional group tolerance. |
Integration into Flow Chemistry and Continuous Processing for Scalable Synthesis
The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis and derivatization of this compound, particularly concerning safety, scalability, and process control. softecks.inrsc.orgrsc.org Halogenated organic compounds are often involved in highly exothermic and rapid reactions, making flow chemistry an ideal platform for their safe handling on a larger scale. researchgate.netscispace.com
Future research in this area will focus on:
Enhanced Safety and Heat Management: Many reactions involving organobromine compounds are exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat dissipation, preventing the formation of hot spots and reducing the risk of runaway reactions. rsc.org
Improved Reaction Efficiency and Selectivity: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to improved yields and selectivity compared to batch processes. rsc.org This is particularly beneficial for reactions where competing side reactions can occur.
Scalability and Automation: Flow chemistry allows for seamless scaling from laboratory-scale synthesis to industrial production by simply extending the operation time or by using parallel reactors. uc.pt Automation of flow systems can further enhance reproducibility and reduce manual intervention.
Multi-step Telescoped Synthesis: Flow chemistry enables the coupling of multiple reaction steps without the need for isolation and purification of intermediates. uc.pt This "telescoping" of reactions can significantly shorten synthesis times and reduce waste. For example, the synthesis of a complex heterocyclic compound from this compound could be performed in a single, continuous process.
| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |
| Heat Transfer | Limited, potential for hot spots | Excellent, precise temperature control rsc.org |
| Safety | Higher risk with exothermic reactions | Enhanced safety due to small reaction volumes and superior heat control softecks.in |
| Scalability | Challenging, often requires re-optimization | Straightforward by extending run time or parallelization uc.pt |
| Process Control | Limited control over mixing and residence time | Precise control over all reaction parameters |
| Multi-step Synthesis | Requires isolation of intermediates | Allows for telescoped reactions without isolation uc.pt |
Exploration of New Biological and Material Science Applications through Structure-Activity Relationships
The cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry and agrochemistry, with derivatives exhibiting a wide range of biological activities, including herbicidal, anticancer, and anti-inflammatory properties. acs.orgnih.govwikipedia.orgmdpi.commdpi.com A systematic exploration of the structure-activity relationships (SAR) of this compound derivatives is a promising avenue for the discovery of novel bioactive compounds and advanced materials.
Future research directions include:
Medicinal Chemistry: By systematically modifying the structure of this compound, for example, by replacing the bromine atom with various aryl, alkyl, or heterocyclic groups, and then screening these new compounds for biological activity, it is possible to establish a clear SAR. mdpi.com This data-driven approach, often aided by computational modeling such as Quantitative Structure-Activity Relationship (QSAR) studies, can guide the design of more potent and selective drug candidates. acs.orgfrontiersin.org For instance, derivatives could be designed and tested as inhibitors of specific enzymes, such as 4-hydroxyphenylpyruvate dioxygenase, a known target for herbicides. mdpi.com
Agrochemicals: The cyclohexane-1,3-dione core is present in several commercial herbicides. wikipedia.org SAR studies can lead to the development of new, more effective, and environmentally benign herbicides by fine-tuning the substituents on the cyclohexane ring to optimize activity against specific weeds while minimizing off-target effects.
Material Science: The rigid and functionalizable scaffold of this compound makes it an interesting building block for the synthesis of novel organic materials. ontosight.ai Derivatives could be designed to have specific electronic or optical properties for applications in organic electronics, or they could be incorporated into polymers to create materials with tailored thermal or mechanical properties.
| Research Area | SAR Application | Potential Outcome |
| Medicinal Chemistry | Design and synthesis of a library of derivatives with varied substituents at the C2 position. | Discovery of new anticancer or anti-inflammatory agents with improved efficacy and selectivity. acs.orgmdpi.com |
| Agrochemicals | Modification of the side chains on the cyclohexane ring. | Development of novel herbicides with enhanced potency and a more favorable environmental profile. wikipedia.orgmdpi.com |
| Material Science | Incorporation of the dione (B5365651) scaffold into polymeric structures or as a core for liquid crystals. | Creation of new materials with unique optical, electronic, or thermal properties. ontosight.ai |
Advanced in situ Spectroscopic Techniques for Real-time Mechanistic Elucidation
A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions, improving yields, and ensuring process safety. The application of advanced in situ spectroscopic techniques for the real-time monitoring of reactions involving this compound will provide invaluable mechanistic insights. nih.govmt.com
Emerging research will leverage techniques such as:
In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR is a powerful tool for monitoring the progress of a reaction in real-time, allowing for the identification of reactants, products, and transient intermediates. nih.govrsc.org This can be particularly useful for studying complex reaction pathways, such as those involving Grignard reagents, and for determining reaction kinetics. researchgate.netresearchgate.net
In situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques can provide real-time information about the changes in functional groups during a reaction. mdpi.commdpi.com They are well-suited for monitoring the consumption of starting materials and the formation of products, and can be readily integrated into both batch and flow reactors. mt.com
In situ UV-Vis Spectroscopy: For reactions involving colored species or changes in conjugation, UV-Vis spectroscopy can be a simple and effective method for real-time monitoring of reaction progress. mdpi.commdpi.com
By combining the data from these techniques, researchers can construct a detailed picture of the reaction mechanism, including the identification of key intermediates and the determination of rate-limiting steps. This knowledge is essential for the rational design of more efficient and selective synthetic processes.
| Spectroscopic Technique | Information Provided | Application in this compound Chemistry |
| In situ NMR | Detailed structural information on all species in solution, reaction kinetics. nih.gov | Elucidation of complex reaction mechanisms, identification of transient intermediates. rsc.org |
| In situ FTIR/Raman | Real-time monitoring of functional group changes. mdpi.com | Tracking the conversion of carbonyl groups and the C-Br bond. mt.com |
| In situ UV-Vis | Monitoring changes in concentration of chromophoric species. mdpi.com | Following reactions that involve the formation or consumption of conjugated systems. |
Q & A
Q. What green chemistry principles apply to its synthesis and applications?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
